2-Amino-3-iodopyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3-iodopyridine derivatives often involves the substitution reactions where different substituents like bromo and methyl groups are introduced into the pyridine ring. For instance, the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid yields a compound with an iodo substituent at the 2-position of the pyridine ring, demonstrating the typical approach to synthesizing such compounds (Bunker et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Amino-3-iodopyridine derivatives is characterized by weak intermolecular N—H⋯N hydrogen bonds, which link the molecules into chains along the crystal's z-axis. This feature is crucial for understanding the compound's reactivity and the development of further chemical modifications (Bunker et al., 2008).
Chemical Reactions and Properties
One of the key reactions involving 2-Amino-3-iodopyridine derivatives is their use in introducing heavy atoms into specific sites in proteins, which is vital for biochemical studies. The reaction with protein amino groups under mild conditions highlights the compound's reactivity and utility in biochemistry (Riley & Perham, 1973).
Scientific Research Applications
Application 1: Copper-catalyzed selective C–N bond formation
- Summary of Application: This research focuses on the copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . The study is significant because numerous pyridine-derived compounds, isolated from natural sources, possess a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal as well as anti-inflammatory .
- Methods of Application: The method involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
- Results or Outcomes: The selective, generally mild and economical coupling reaction at C-5 position described in this research could be achieved with amines, heterocycles and amides .
Application 2: Production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors
- Summary of Application: 2-iodopyridine is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
Application 3: Synthesis of Pyridine Alkaloids
- Summary of Application: 3-Iodopyridine, which is closely related to 2-Amino-3-iodopyridine, is used in the synthesis of pyridine alkaloids . These alkaloids include theonelladins C, niphatesine C, xestamine D, and theonelladins D .
Application 4: Production of 3-Phenylphenazopyridine
- Summary of Application: 3-Iodopyridine-2,6-diamine, which can be synthesized from 2-Amino-3-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine . This compound is used for the treatment of pain in the urinary tract .
Application 5: Synthesis of Multifunctional Pyridine Derivatives
- Summary of Application: 2-Iodopyridine, which can be synthesized from 2-Amino-3-iodopyridine, is used as a valuable building block in the production of multifunctional pyridine derivatives . These derivatives are becoming increasingly important in the fields of life sciences and pharmaceuticals during the discovery phase .
Application 6: Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
properties
IUPAC Name |
3-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNBWSHTUFGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376767 | |
Record name | 2-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-iodopyridine | |
CAS RN |
104830-06-0 | |
Record name | 2-Amino-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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